molecular formula C9H11N3 B12086594 7-(1-Aminoethyl)-1H-indazole CAS No. 1159511-33-7

7-(1-Aminoethyl)-1H-indazole

Cat. No.: B12086594
CAS No.: 1159511-33-7
M. Wt: 161.20 g/mol
InChI Key: HCYNVWJCCNTOAB-UHFFFAOYSA-N
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Description

7-(1-Aminoethyl)-1H-indazole: is a chemical compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring The presence of an aminoethyl group at the 7th position of the indazole ring gives this compound unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Aminoethyl)-1H-indazole typically involves the construction of the indazole ring followed by the introduction of the aminoethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-nitrobenzylamine, the indazole ring can be formed through a reduction and cyclization process. The aminoethyl group can then be introduced via alkylation reactions using suitable reagents like ethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-(1-Aminoethyl)-1H-indazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups or reducing other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Common reagents include halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation Products: Oxides, ketones.

    Reduction Products: Amines, reduced functional groups.

    Substitution Products: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

Chemistry: 7-(1-Aminoethyl)-1H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry and pharmacology.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(1-Aminoethyl)-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    7-(1-Aminoethyl)-1-pyrrolidinyl-indazole: Similar structure with a pyrrolidinyl group instead of an indazole ring.

    7-(1-Aminoethyl)-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.

    7-(1-Aminoethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.

Uniqueness: 7-(1-Aminoethyl)-1H-indazole is unique due to its specific indazole ring structure combined with the aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its reactivity, stability, and potential bioactivity set it apart from other similar compounds.

Properties

CAS No.

1159511-33-7

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-indazol-7-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)8-4-2-3-7-5-11-12-9(7)8/h2-6H,10H2,1H3,(H,11,12)

InChI Key

HCYNVWJCCNTOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1NN=C2)N

Origin of Product

United States

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